1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one typically involves the cyclization of appropriate precursors containing sulfur atoms. Common synthetic routes may include:
Cyclization of dithiols: Using dithiols and appropriate oxidizing agents to form the tetrathiepin ring.
Sulfur insertion reactions: Inserting sulfur atoms into pre-formed carbon frameworks.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields and purity. These methods may include:
Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalytic processes: Employing catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, thioethers.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: A sulfur-containing heterocycle with similar structural features.
Dibenzothiepin: Another sulfur-containing compound with a different ring structure.
Thianthrene: A related compound with two sulfur atoms in the ring.
Uniqueness
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is unique due to its specific arrangement of sulfur atoms and the resulting chemical properties
Eigenschaften
CAS-Nummer |
183867-62-1 |
---|---|
Molekularformel |
C7H6OS4 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
5H-1,2,3,4λ4-benzotetrathiepine 4-oxide |
InChI |
InChI=1S/C7H6OS4/c8-12-5-6-3-1-2-4-7(6)9-10-11-12/h1-4H,5H2 |
InChI-Schlüssel |
KWQOHCHVKIREBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2SSSS1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.